Coumithoate
Overview
Description
Coumithoate, also known as phosphorothioic acid O,O-diethyl O-(7,8,9,10-tetrahydro-6-oxo-6H-dibenzo[b,d]pyran-3-yl) ester, is an organophosphate insecticide. It has been used in agricultural settings to control pests. The compound is known for its cholinesterase inhibiting properties, which makes it effective in pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumithoate can be synthesized through the reaction of 7-hydroxy-3,4-tetramethylenecoumarin with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions in an organic solvent like benzene .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Coumithoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form 7-hydroxy-3,4-tetramethylenecoumarin and diethyl phosphorothioic acid.
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 7-hydroxy-3,4-tetramethylenecoumarin and diethyl phosphorothioic acid.
Oxidation: Sulfoxide and sulfone derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Coumithoate has been studied for its applications in various fields:
Chemistry: Used as a model compound to study organophosphate chemistry and reactions.
Biology: Investigated for its effects on cholinesterase activity in various organisms.
Medicine: Explored for potential therapeutic applications due to its cholinesterase inhibiting properties.
Industry: Used in the development of new insecticides and pest control agents.
Mechanism of Action
Coumithoate exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system. The molecular targets include the active site of cholinesterase, where this compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Parathion: Another organophosphate insecticide with similar cholinesterase inhibiting properties.
Malathion: A widely used organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used in agriculture and household pest control.
Uniqueness of Coumithoate
This compound is unique due to its specific chemical structure, which includes a coumarin moiety. This structure imparts distinct chemical and biological properties, making it effective in specific pest control applications. Additionally, its limited solubility in water and organic solvents differentiates it from other organophosphate insecticides .
Properties
IUPAC Name |
3-diethoxyphosphinothioyloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O5PS/c1-3-19-23(24,20-4-2)22-12-9-10-14-13-7-5-6-8-15(13)17(18)21-16(14)11-12/h9-11H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMRHYDOKZAMKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O5PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058131 | |
Record name | Coumithoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
572-48-5 | |
Record name | Coumithoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=572-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumithoate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumithoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COUMITHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501C188SWN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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